4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one is a heterocyclic compound with significant interest in organic chemistry and medicinal applications. Its molecular formula is and it has a molecular weight of approximately 239.07 g/mol. This compound is classified as a substituted naphthyridine, which is a type of bicyclic compound that contains nitrogen atoms in its ring structure.
The compound can be sourced from various chemical suppliers and is identified by its CAS number, 1706749-51-0. It falls under the category of naphthyridine derivatives, which are known for their diverse biological activities and potential pharmaceutical applications. Naphthyridines are often utilized in the development of drugs due to their ability to interact with biological targets.
The synthesis of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For instance, reactions may be conducted in solvents like dimethyl sulfoxide or acetic acid at temperatures ranging from room temperature to 100 °C.
The molecular structure of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one features a bicyclic framework with the following characteristics:
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one participates in various chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity.
The biological activity of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one can be attributed to its ability to interact with various biological targets:
Research indicates that derivatives of naphthyridines exhibit anti-cancer properties by modulating gene expression through interactions with chromatin-binding proteins .
The compound's stability under various conditions (e.g., light, heat) should be evaluated during handling and storage.
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one has several scientific uses:
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one functions as a selective chemical probe targeting the bromodomain of BRD9, a critical dependency in synovial sarcoma. Genetic screens using CRISPR/Cas9 technology revealed that synovial sarcoma cells exhibit exceptional sensitivity to BRD9 bromodomain disruption, with sgRNAs targeting this domain being specifically depleted in synovial sarcoma—but not Ewing sarcoma or rhabdomyosarcoma—cell lines [2]. This dependency arises because BRD9 integrates into oncogenic SS18-SSX-containing BAF complexes, where its bromodomain recognizes acetylated lysine residues on histone tails (particularly H4K5acK8ac and H4K5buK8bu) to stabilize chromatin binding [5].
Functional rescue experiments demonstrate that only wild-type full-length BRD9 (not bromodomain-deleted or inactivated mutants) reverses the anti-proliferative effects of BRD9 targeting [2]. The compound exploits this vulnerability by competitively occupying the acetyl-lysine binding pocket of BRD9, characterized by a tyrosine gatekeeper residue that distinguishes it from other bromodomains [5]. This binding disrupts BRD9’s ability to recruit the ncBAF complex to oncogenic loci, thereby inducing selective apoptosis in synovial sarcoma cells while sparing healthy cells [5] [6].
Table 1: Functional Rescue of BRD9 Bromodomain in Synovial Sarcoma
BRD9 Construct | Bromodomain Status | Rescue Efficiency | Proliferation Impact |
---|---|---|---|
Full-length (FL) | Functional | Complete rescue | Normal growth |
Δbromo | Deleted | No rescue | Sustained inhibition |
N216A | Inactivated (mutant) | No rescue | Sustained inhibition |
The oncogenic SS18-SSX fusion protein, present in 100% of synovial sarcomas, hijacks BAF chromatin-remodeling complexes by displacing wild-type SS18 and SNF5 subunits. This results in an aberrant complex that mislocalizes to genomic regions controlled by Polycomb Repressive Complex 1.1 (PRC1.1) [2]. 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one destabilizes these complexes by disrupting BRD9 integration—a defining feature of synovial sarcoma-specific BAF assemblies.
Biochemical studies confirm that BRD9 co-localizes with SS18-SSX at enhancers and super-enhancers regulating oncogenic transcription factors like SOX2 and MYC [2] [6]. When the compound inhibits BRD9, the SS18-SSX/BAF complex dissociates from chromatin, leading to:
Notably, the compound’s selectivity ensures minimal impact on canonical BAF (cBAF) or PBAF complexes, which lack BRD9 and rely on BRD7 in PBAF [5]. This specificity underpins its therapeutic window in synovial sarcoma.
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one exerts broad epigenetic effects by modulating SWI/SNF subcomplex dynamics. BRD9 is a signature subunit of the non-canonical BAF (ncBAF) complex, which regulates pluripotency and differentiation genes in stem cells [5]. The compound’s binding to BRD9 inhibits its recognition of bivalent histone marks, resulting in:
Table 2: SWI/SNF Subcomplex Composition and Compound Sensitivity
SWI/SNF Subcomplex | Key Subunits | BRD9 Role | Compound Impact |
---|---|---|---|
ncBAF | BRD9, GLTSCR1, BICRA | Scaffolds complex assembly | Dissociation from chromatin |
cBAF | BRD7, ARID1A, ACTB | Not present | No direct effect |
PBAF | BRD7, PBRM1, ARID2 | Not present | No direct effect |
Mechanistically, the compound’s naphthyridinone core mimics acetyl-lysine interactions within the BRD9 binding pocket (Kac region), while the 4-bromo moiety enhances hydrophobic shelf interactions [5] [8]. This binding mode sterically blocks BRD9 from engaging acetylated nucleosomes, thereby abrogating ncBAF-mediated gene activation in synovial sarcoma [5] [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5